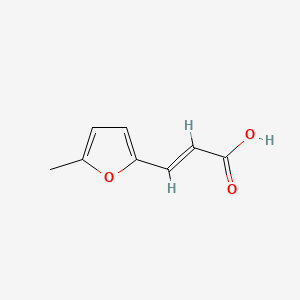

(2E)-3-(5-methyl-2-furyl)acrylic acid

Description

The exact mass of the compound (2E)-3-(5-methyl-2-furyl)acrylic acid is 152.047344113 g/mol and the complexity rating of the compound is 174. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2E)-3-(5-methyl-2-furyl)acrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(5-methyl-2-furyl)acrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(5-methylfuran-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3,(H,9,10)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCKLDAUFPKXPU-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301256714 | |

| Record name | (2E)-3-(5-Methyl-2-furanyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301256714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54160-40-6, 14779-25-0 | |

| Record name | (2E)-3-(5-Methyl-2-furanyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54160-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prop-2-enoic acid, 3-(5-methylfuran-2-yl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014779250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-(5-Methyl-2-furanyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301256714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-METHYL-FURAN-2-YL)-ACRYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of (2E)-3-(5-methyl-2-furyl)acrylic Acid

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to (2E)-3-(5-methyl-2-furyl)acrylic acid, a valuable furan-based derivative with applications in medicinal chemistry and materials science. We offer a detailed analysis of the Knoevenagel condensation as the primary and most efficient synthetic route, complete with a step-by-step experimental protocol and mechanistic insights. Furthermore, we evaluate established alternative methodologies, including the Perkin and Horner-Wadsworth-Emmons reactions, providing a comparative overview for researchers. This document is intended for chemists, drug development professionals, and material scientists seeking a comprehensive and practical understanding of the synthesis, purification, and characterization of this important chemical intermediate.

Introduction and Strategic Overview

(2E)-3-(5-methyl-2-furyl)acrylic acid is an α,β-unsaturated carboxylic acid built upon a furan scaffold derived from renewable biomass sources. The furan ring is a key structural motif in numerous pharmaceuticals and specialty polymers, and the acrylic acid functionality provides a versatile handle for further chemical modification, such as esterification, amidation, or polymerization.[1] The trans (E) stereochemistry of the double bond is often crucial for biological activity and material properties.

The synthesis of this target molecule logically begins with the disconnection of the carbon-carbon double bond, a common strategy in retrosynthesis. This approach points to 5-methyl-2-furaldehyde (5-methylfurfural) as the aldehyde component and a two-carbon acid equivalent as the nucleophilic partner. This guide will focus on the practical execution of this strategy.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway: The Knoevenagel Condensation

The Knoevenagel condensation is a highly reliable and atom-economical method for forming carbon-carbon double bonds. It involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base.[2] For the synthesis of (2E)-3-(5-methyl-2-furyl)acrylic acid, the reaction between 5-methyl-2-furaldehyde and malonic acid, typically catalyzed by an amine base like piperidine, is the most direct and efficient route.[3][4]

Reaction Mechanism

The reaction proceeds through a well-established, multi-step mechanism:

-

Enolate Formation: The basic catalyst (piperidine) deprotonates malonic acid to form a highly nucleophilic enolate.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 5-methyl-2-furaldehyde, forming a tetrahedral intermediate.

-

Dehydration: The intermediate undergoes dehydration (loss of a water molecule) to form the more stable, conjugated α,β-unsaturated dicarboxylic acid.

-

Decarboxylation: Upon heating, the β-keto acid functionality of the intermediate readily undergoes decarboxylation (loss of CO₂) to yield the final (2E)-3-(5-methyl-2-furyl)acrylic acid product. The trans isomer is thermodynamically favored.

Caption: Generalized mechanism of the Knoevenagel condensation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of furylacrylic acids from substituted furfurals.[3][4]

| Reagent/Parameter | Value | Molar Eq. | Notes |

| 5-Methyl-2-furaldehyde | 5.51 g (5.0 mL) | 1.0 | Starting aldehyde, ensure purity. |

| Malonic Acid | 6.76 g | 1.3 | Active methylene compound. |

| Piperidine | 0.43 g (0.5 mL) | 0.1 | Base catalyst. |

| Pyridine | 25 mL | - | Solvent and co-catalyst. |

| Reaction Temperature | 100 °C | - | Reflux or oil bath. |

| Reaction Time | 3-4 hours | - | Monitor by TLC. |

| Workup | HCl (conc.) | - | For precipitation of the product. |

Procedure:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methyl-2-furaldehyde (5.51 g, 50 mmol), malonic acid (6.76 g, 65 mmol), and pyridine (25 mL).

-

Catalyst Addition: With gentle stirring, add piperidine (0.5 mL, 5 mmol) to the mixture.

-

Reaction: Heat the reaction mixture to 100 °C using an oil bath and maintain at this temperature with vigorous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.

-

Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature and then in an ice bath. Slowly pour the reaction mixture into a beaker containing 100 mL of cold water and 20 mL of concentrated hydrochloric acid with stirring.

-

Isolation: A precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Washing: Wash the crude product on the filter with several portions of cold water until the filtrate is neutral (pH ~7).

-

Drying & Purification: Dry the solid product in a vacuum oven. The product can be further purified by recrystallization from an ethanol/water mixture to yield off-white to pale yellow crystals.

Experimental Workflow Diagram

Caption: Experimental workflow for Knoevenagel synthesis.

Alternative Synthesis Pathways

While the Knoevenagel condensation is preferred for its simplicity and efficiency, other classic named reactions can also be employed.

Perkin Reaction

The Perkin reaction is a condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.[5] To synthesize the target molecule, 5-methyl-2-furaldehyde would be reacted with acetic anhydride and sodium acetate at high temperatures (typically 140-180 °C).[6][7]

-

Advantages: Uses readily available and inexpensive reagents.

-

Disadvantages: Requires high temperatures and often longer reaction times.[8] The workup can be more complex than the Knoevenagel route, and yields may be lower.

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a powerful and modern alternative that offers excellent stereocontrol, predominantly forming the (E)-alkene.[9] This method involves the reaction of an aldehyde with a stabilized phosphonate carbanion.

The synthesis would involve:

-

Preparation of a phosphonate ester, such as triethyl phosphonoacetate.

-

Deprotonation of the phosphonate ester with a strong base (e.g., NaH) to form the nucleophilic carbanion.

-

Reaction of the carbanion with 5-methyl-2-furaldehyde.

-

Advantages: High stereoselectivity for the desired E-isomer.[10] The water-soluble phosphate byproduct simplifies purification compared to the triphenylphosphine oxide generated in the related Wittig reaction.[11][12]

-

Disadvantages: Requires the synthesis or purchase of a phosphonate reagent and the use of strong, anhydrous bases, making it a more technically demanding procedure.

Purification and Characterization

Purification

The primary method for purifying the crude solid product is recrystallization . A mixed solvent system, such as ethanol and water, is typically effective. The crude acid is dissolved in a minimum amount of hot ethanol, and hot water is added dropwise until the solution becomes faintly turbid. Upon slow cooling, pure crystals of (2E)-3-(5-methyl-2-furyl)acrylic acid will form.

Expected Analytical Data

Proper characterization is essential to confirm the structure and purity of the final compound.

| Analysis | Expected Result |

| Molecular Formula | C₈H₈O₃ |

| Molecular Weight | 152.15 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | ~145-150 °C (Predicted based on similar structures) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.3 (d, 1H, vinylic H), ~6.4 (d, 1H, furan H-3), ~6.2 (d, 1H, vinylic H), ~6.1 (d, 1H, furan H-4), ~2.4 (s, 3H, -CH₃), ~12.0 (br s, 1H, -COOH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~172 (C=O), ~156 (furan C-5), ~150 (furan C-2), ~135 (vinylic CH), ~118 (vinylic CH), ~115 (furan C-3), ~109 (furan C-4), ~14 (-CH₃) |

| FT-IR (KBr, cm⁻¹) | ~3000-2500 (broad, O-H stretch), ~1685 (C=O stretch), ~1620 (C=C stretch), ~970 (trans C-H bend) |

Note: NMR chemical shifts are predicted based on the known spectrum of 3-(2-furyl)acrylic acid and standard substituent effects.[13]

Conclusion

The synthesis of (2E)-3-(5-methyl-2-furyl)acrylic acid is most efficiently achieved via the Knoevenagel condensation of 5-methyl-2-furaldehyde with malonic acid. This method offers high yields, operational simplicity, and utilizes readily accessible starting materials. For applications demanding the highest possible stereochemical purity, the Horner-Wadsworth-Emmons reaction presents a superior, albeit more complex, alternative. The classic Perkin reaction remains a viable, though often less efficient, option. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize and characterize this versatile furan derivative for applications in drug discovery and materials science.

References

-

Prabhakar, P.S., & Dutta, S. (n.d.). Knoevenagel condensation between 5-substituted-2-furaldehydes and malonic acid catalyzed by piperidinium acetate. ResearchGate. Retrieved from [Link]

-

Perkin Reaction. (n.d.). Cambridge University Press. Retrieved from [Link]

-

ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Perkin Reaction Mechanism. (n.d.). IIT Kanpur. Retrieved from [Link]

-

Perkin Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

-

Perkin reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

5-Hydroxymethylfurfural (HMF) en chimie fine: reactions multicomposantes vers les 1,5-benzodiazepines et les 1,4-dihydropyridines. (2025). HAL theses. Retrieved from [Link]

-

Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. (n.d.). CONICET. Retrieved from [Link]

-

Scheme 10 Cross-condensation of HMF and furfural with malonic acid.... (n.d.). ResearchGate. Retrieved from [Link]

-

-

(A) the results of the Knoevenagel condensation between furfural and...*. (n.d.). ResearchGate. Retrieved from [Link]

-

-

Recent Progress in the Horner-Wadsworth-Emmons Reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Furan derivatives. CXXXV. Anhydrides of 3-(5-nitro-2-furyl)acrylic acid as starting materials for the. (n.d.). Chem. zvesti. Retrieved from [Link]

-

Highly E-Selective Solvent-free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl-α,β-unsaturated Esters Using Either LiOH·H2O or Ba(OH)2·8H2O. (2006). ResearchGate. Retrieved from [Link]

-

(E)-3-(2-furyl)-2-methyl-acrylic acid ethyl ester - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved from [Link]

-

Preparation of 3-(furan-2-yl)acrylic acid by Knoevenagel condensation.... (n.d.). ResearchGate. Retrieved from [Link]

-

Acrylic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). National Institutes of Health. Retrieved from [Link]

-

Synthesis and Characterization of Methacrylic acid-based Copolymers. (n.d.). IRE Journals. Retrieved from [Link]

Sources

- 1. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Perkin reaction - Wikipedia [en.wikipedia.org]

- 6. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. byjus.com [byjus.com]

- 8. jk-sci.com [jk-sci.com]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. benchchem.com [benchchem.com]

- 13. 3-(2-Furyl)acrylic acid(539-47-9) 13C NMR [m.chemicalbook.com]

synthesis of (2E)-3-(5-methyl-2-furyl)acrylic acid from 5-methylfurfural

An In-Depth Technical Guide to the Synthesis of (2E)-3-(5-methyl-2-furyl)acrylic acid from 5-methylfurfural

Introduction: The Significance of Furan-Based Acrylic Acids

In the landscape of modern synthetic chemistry, the development of compounds from renewable bio-based resources is a cornerstone of sustainable innovation. Furan derivatives, readily accessible from the dehydration of carbohydrates, represent a critical class of platform chemicals.[1] Among these, (2E)-3-(5-methyl-2-furyl)acrylic acid stands out as a valuable synthetic intermediate. Its conjugated system, comprising a furan ring, an acrylic acid moiety, and a methyl group, offers a unique electronic and structural profile, making it a target of interest for drug development professionals and materials scientists. Derivatives of furylacrylic acid have been investigated as intermediates for analgesics and local anesthetics, highlighting their potential in medicinal chemistry.[2]

This guide provides a comprehensive technical overview of the . We will dissect the prevalent synthetic strategies, delve into the mechanistic underpinnings of the most efficient route, and present a detailed, self-validating experimental protocol designed for reproducibility and high yield.

Chapter 1: Strategic Synthesis Routes - A Comparative Analysis

The creation of an α,β-unsaturated carboxylic acid from an aldehyde is a classic transformation in organic synthesis. For the conversion of 5-methylfurfural, several condensation reactions are viable. The selection of a specific route is dictated by factors such as yield, reaction conditions, atom economy, and catalyst selection.

-

The Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound, such as malonic acid, catalyzed by a weak base.[3][4] A widely used variant, the Doebner modification, employs pyridine as both the catalyst and solvent, which facilitates a subsequent decarboxylation to yield the α,β-unsaturated acid directly.[3][5] This method is renowned for its operational simplicity, use of mild conditions, and consistently high yields, making it the preferred method for synthesizing furylacrylic acid derivatives.[6][7]

-

The Perkin Reaction: Developed by William Henry Perkin, this reaction produces α,β-unsaturated aromatic acids by the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[8] While effective, the Perkin reaction typically requires higher temperatures (150-180 °C) and longer reaction times compared to the Knoevenagel condensation.[6][9]

-

The Wittig Reaction: The Wittig reaction is a powerful tool for olefination, creating a carbon-carbon double bond by reacting an aldehyde with a phosphorus ylide.[10] To synthesize the target acrylic acid, one would typically use a stabilized ylide containing an ester group (e.g., (triphenylphosphoranylidene)acetate), followed by a separate hydrolysis step. While highly reliable, this two-step process is less direct and atom-economical for this specific transformation than a one-pot condensation-decarboxylation reaction.

Rationale for Selection: Based on a comparative analysis of efficiency, yield, and reaction conditions, the Knoevenagel-Doebner condensation emerges as the superior strategy for the synthesis of (2E)-3-(5-methyl-2-furyl)acrylic acid. Its procedural simplicity and high reported yields for analogous substrates establish it as the most trustworthy and authoritative method for researchers in the field.

Chapter 2: The Knoevenagel-Doebner Condensation: Mechanism and Causality

Understanding the reaction mechanism is paramount to optimizing conditions and troubleshooting potential issues. The Knoevenagel-Doebner reaction proceeds through a well-elucidated, multi-step pathway.

Caption: Mechanism of the Knoevenagel-Doebner Condensation.

Causality of Components:

-

5-Methylfurfural: As the aldehyde, its carbonyl carbon is the primary electrophilic site, susceptible to nucleophilic attack.

-

Malonic Acid: This is the "active methylene" compound. The two adjacent carboxyl groups are strongly electron-withdrawing, increasing the acidity of the α-protons and facilitating the formation of a stabilized carbanion (enolate).[4]

-

Pyridine: It functions as a weak base to deprotonate malonic acid, initiating the reaction. It also serves as a polar solvent that effectively solvates the intermediates.[3]

-

Piperidine (Optional Co-catalyst): A small amount of a stronger base like piperidine is often added to accelerate the initial deprotonation step, thereby increasing the overall reaction rate.[11] However, its concentration must be carefully controlled to prevent undesired side reactions.

The reaction's stereochemical outcome is typically the thermodynamically more stable (E)-isomer, driven by the equilibration of intermediates during the reaction.[5]

Chapter 3: Experimental Protocol - A Self-Validating Workflow

This protocol is adapted from established and validated procedures for the synthesis of furylacrylic acid and its derivatives.[2][6][7]

Materials and Reagents

| Compound | CAS Number | Molecular Wt. ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |

| 5-Methylfurfural | 620-02-0 | 110.11 | -28 | 187 | Irritant |

| Malonic Acid | 141-82-2 | 104.06 | 135-137 | decomposes | Harmful, Irritant |

| Pyridine | 110-86-1 | 79.10 | -42 | 115 | Flammable, Toxic |

| Piperidine | 110-89-4 | 85.15 | -9 | 106 | Flammable, Toxic |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | -26 | 110 | Corrosive |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 5-methylfurfural (11.0 g, 0.10 mol).

-

Charging Reagents: To the flask, add malonic acid (12.5 g, 0.12 mol, 1.2 equivalents). To this mixture, add 30 mL of pyridine, followed by the cautious addition of piperidine (0.4 mL, ~0.004 mol) as a catalyst.

-

Reaction Execution: Heat the reaction mixture in a pre-heated water bath or oil bath maintained at 95-100°C.[12] Stir the mixture vigorously. The reaction is typically complete within 2.5 to 3 hours, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Precipitation: After the reaction is complete, allow the dark mixture to cool to room temperature. Pour the reaction mixture slowly and with stirring into a beaker containing 100 mL of cold water. Cautiously acidify the aqueous solution by the slow addition of concentrated hydrochloric acid (approx. 20-25 mL) until the pH is ~2. The product will precipitate as a solid.

-

Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold water (3 x 50 mL) to remove residual pyridine hydrochloride and unreacted malonic acid.

-

Purification: The crude product can be purified by recrystallization. A convenient procedure is to dissolve the solid in a minimum amount of hot 50% aqueous ethanol, treat with activated charcoal if necessary, filter while hot, and allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.[6]

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 50-60°C to a constant weight. The expected yield of (2E)-3-(5-methyl-2-furyl)acrylic acid is typically in the range of 85-95%.

Chapter 4: Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

-

Melting Point: Pure (2E)-3-(5-methyl-2-furyl)acrylic acid should have a distinct melting point.

-

Spectroscopic Analysis:

-

¹H NMR: The spectrum should show characteristic signals for the furan ring protons, the vinylic protons of the acrylic acid moiety (with a large coupling constant, J ≈ 15-16 Hz, confirming the trans or 'E' configuration), the methyl group protons, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon spectrum will confirm the presence of all 8 unique carbon atoms, including the carbonyl carbon of the carboxylic acid, the olefinic carbons, and the carbons of the 5-methylfuran ring.[13]

-

Infrared (IR) Spectroscopy: Key vibrational bands to identify include a broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1680-1710 cm⁻¹) for the carboxylic acid, a C=C stretch (~1620-1640 cm⁻¹), and characteristic furan ring vibrations.

-

Conclusion

The Knoevenagel-Doebner condensation of 5-methylfurfural with malonic acid is a highly efficient, reliable, and robust method for the synthesis of (2E)-3-(5-methyl-2-furyl)acrylic acid. The procedure detailed in this guide provides a clear, step-by-step workflow that is grounded in established chemical principles and validated protocols. By understanding the underlying mechanism and paying careful attention to the experimental parameters, researchers can confidently produce this valuable furan-based building block in high yield and purity, paving the way for further exploration in drug discovery and materials science.

References

-

Wikipedia. Perkin reaction. [Link]

-

Organic Syntheses. Furylacrylic acid. [Link]

-

Wikipedia. Knoevenagel condensation. [Link]

-

Indian Academy of Sciences. PREPARATION OF /3,2-FURYL ACRYLIC ACID. [Link]

-

JieJackLi. Perkin Reaction. [Link]

-

ResearchGate. Knoevenagel condensation between 5-substituted-2-furaldehydes and malonic acid catalyzed by piperidinium acetate. [Link]

-

Avens Publishing Group. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]

-

L.S. College, Muzaffarpur. Knoevenagel condensation. [Link]

-

ResearchGate. Synthesis of α-furylacrylic acid. [Link]

-

Organic Syntheses. 5-methylfurfural. [Link]

-

Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]

-

Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]

-

National Center for Biotechnology Information. Highly Efficient Biobased Synthesis of Acrylic Acid. [Link]

-

ResearchGate. ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. [Link]

-

National Center for Biotechnology Information. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

-

PrepChem.com. Synthesis of 2-furyl acrylic acid. [Link]

-

Banaras Hindu University. Novel Methods of Knoevenagel Condensation. [Link]

Sources

- 1. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Perkin reaction - Wikipedia [en.wikipedia.org]

- 9. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. sciepub.com [sciepub.com]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

- 13. 3-(2-Furyl)acrylic acid(539-47-9) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of (2E)-3-(5-methyl-2-furyl)acrylic acid

Foreword: The "Why" Behind the "How"

In modern drug discovery and materials science, the journey from a promising molecular structure to a viable product is paved with data. Understanding a compound's fundamental physicochemical properties is not merely a box-checking exercise; it is the foundational grammar upon which the story of its efficacy, safety, and processability is written.[1][2][3] Properties like solubility, acidity (pKa), and stability dictate everything from bioavailability in a biological system to the feasibility of large-scale synthesis.[4][5] This guide is structured not as a rigid data sheet, but as a logical progression of inquiry. We begin with the compound's identity, move to its behavior in solution and under thermal stress, dissect its electronic and vibrational character through spectroscopy, and conclude with a crucial discussion on its chemical stability. Each section provides not only the data but also the field-proven methodologies for its validation, reflecting a philosophy of self-validating systems essential for robust scientific outcomes.

Molecular Identity and Structural Attributes

(2E)-3-(5-methyl-2-furyl)acrylic acid is a derivative of acrylic acid featuring a 5-methyl-substituted furan ring. This structure confers a unique combination of properties: the carboxylic acid group provides a handle for salt formation and hydrogen bonding, while the conjugated system of the furan ring, the vinylic double bond, and the carbonyl group dictates its spectroscopic behavior and influences its electronic properties.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₃ | PubChem CID: 766922[6] |

| Molecular Weight | 152.15 g/mol | PubChem CID: 766922[6] |

| CAS Number | 14779-25-0 | PubChem CID: 766922[6] |

| Canonical SMILES | CC1=CC=C(O1)C=CC(=O)O | PubChem CID: 766922[6] |

| Common Synonyms | (E)-3-(5-methylfuran-2-yl)acrylic acid | N/A |

Solubility Profile: A Gateway to Bioavailability and Formulation

Solubility is a critical determinant of a drug candidate's fate, influencing its absorption and distribution.[3] While specific quantitative data for (2E)-3-(5-methyl-2-furyl)acrylic acid is not extensively published, we can infer its behavior based on its structural components and data from its parent compound, 3-(2-furyl)acrylic acid. The latter has an aqueous solubility of approximately 2000 mg/L at 20°C.[7] The addition of a methyl group to the furan ring slightly increases the molecule's lipophilicity, which is expected to decrease its aqueous solubility marginally. The compound is anticipated to be soluble in polar organic solvents like ethanol, methanol, DMSO, and acetone, and less soluble in nonpolar solvents such as hexane.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method remains the gold standard for determining thermodynamic equilibrium solubility due to its robustness and direct measurement approach.

Causality: The core principle is to allow a surplus of the solid compound to reach equilibrium with the solvent, creating a saturated solution. By measuring the concentration of the compound in the filtered solution, we directly determine its solubility limit under the specified conditions.[8]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of crystalline (2E)-3-(5-methyl-2-furyl)acrylic acid to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is achieved. A mechanical shaker or rotator is used for consistent agitation.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not bind the analyte.[9]

-

Quantification: Accurately dilute an aliquot of the clear filtrate with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve prepared with known concentrations of the compound.[9]

-

Reporting: Express the solubility in mg/mL or µg/mL. The experiment should be performed in triplicate to ensure reproducibility.

Caption: Workflow for Shake-Flask Solubility Determination.

Melting Point: An Indicator of Purity and Lattice Energy

The melting point is a fundamental thermal property that provides insights into the purity and crystalline nature of a compound. A sharp melting range is indicative of high purity.[10] For the parent compound, 3-(2-furyl)acrylic acid, a melting point of 139-141°C is reported.[11] The methyl-substituted derivative is expected to have a slightly different melting point due to changes in molecular weight and crystal packing forces.

Experimental Protocol: Capillary Melting Point Determination

This is a standard, pharmacopeia-recognized method for determining the melting range of a crystalline solid.[12][13]

Causality: The method relies on controlled heating of a finely powdered sample packed into a capillary tube. The temperatures at which the substance first begins to liquefy (initial melting point) and fully becomes a liquid (final melting point) define the melting range.[14]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, crush the crystals using a mortar and pestle to achieve a uniform, fine powder.[12]

-

Capillary Loading: Tamp the open end of a glass capillary tube into the powdered sample several times. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed bottom, aiming for a compact column of 2-4 mm in height.

-

Measurement:

-

Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Perform a rapid preliminary heating (e.g., 10-20 °C/min) to determine an approximate melting temperature.

-

Allow the apparatus to cool.

-

Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point.

-

Decrease the heating rate to a slow, controlled ramp (1-2 °C/min) to allow for thermal equilibrium.[10]

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is reported as T1-T2. For a pure compound, this range is typically narrow (0.5-1.5 °C).

Acidity Constant (pKa): Governing Ionization and Behavior

The pKa value is the negative logarithm of the acid dissociation constant and is a quantitative measure of a compound's acidity. For an acrylic acid, it describes the equilibrium between the protonated carboxylic acid (R-COOH) and the deprotonated carboxylate (R-COO⁻). This parameter is paramount as it governs the compound's charge state at a given pH, which in turn profoundly affects its solubility, permeability across biological membranes, and interaction with target receptors.[4]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[15][16]

Causality: The method involves monitoring the pH of a solution of the compound as a titrant (a strong base, like NaOH, for an acidic analyte) is added incrementally. The pKa corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal (the half-equivalence point). This point is identified from the inflection point of the resulting pH vs. volume titration curve.[17]

Step-by-Step Methodology:

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard pH buffers (e.g., pH 4.0, 7.0, 10.0).[17]

-

Sample Preparation: Accurately weigh and dissolve a precise amount of (2E)-3-(5-methyl-2-furyl)acrylic acid in a known volume of deionized, carbonate-free water (or a water/co-solvent mixture if solubility is low) to create a solution of known concentration (e.g., 1-10 mM).

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Purge the solution with an inert gas (e.g., nitrogen) to eliminate dissolved CO₂. Immerse the calibrated pH electrode and the tip of a calibrated burette containing a standardized strong base (e.g., 0.1 M NaOH).

-

Titration: Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH value and the total volume of titrant added.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is found at the steepest point of the curve (the maximum of the first derivative, d(pH)/dV). The pKa is the pH value at the half-equivalence point (V/2). For higher accuracy, Gran plots or second-derivative plots can be used to precisely locate the equivalence point.[18]

-

Validation: Perform a minimum of three independent titrations to ensure the reliability of the determined pKa value.[17]

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis provides invaluable information about the compound's structure, purity, and electronic properties.

UV-Visible Spectroscopy

The extended π-conjugated system in (2E)-3-(5-methyl-2-furyl)acrylic acid, encompassing the furan ring, the alkene double bond, and the carbonyl group, makes it a strong chromophore. UV-Vis spectroscopy is ideal for studying such systems.[19][20] The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is relatively small, allowing for the absorption of photons in the UV region.[21][22] The wavelength of maximum absorbance (λmax) is a characteristic feature of this chromophore.

Expected Profile: A strong π → π* transition is expected, likely in the 250-350 nm range. The exact λmax and molar absorptivity (ε) are dependent on the solvent.

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Solution Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Create a series of dilutions to a final concentration that gives an absorbance reading between 0.2 and 1.0 for optimal accuracy.

-

Instrument Setup: Use a calibrated dual-beam spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as the blank and record a baseline correction.

-

Measurement: Rinse and fill a matched quartz cuvette with the sample solution. Place it in the sample holder and scan a range of wavelengths (e.g., 200-400 nm).

-

Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration is known precisely, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Caption: Relationship between conjugation and UV-Vis absorption.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule.

Expected ¹H NMR Signals:

-

Carboxylic Acid (-COOH): A broad singlet, typically >10 ppm.

-

Vinylic Protons (-CH=CH-): Two doublets (trans coupling, J ≈ 15-18 Hz), likely in the 6.0-8.0 ppm range.

-

Furan Protons: Two doublets in the aromatic region (6.0-7.5 ppm).

-

Methyl Protons (-CH₃): A singlet around 2.0-2.5 ppm.

Expected ¹³C NMR Signals:

-

Carbonyl Carbon (-C=O): Signal in the 165-175 ppm range.

-

Vinylic & Furan Carbons: Multiple signals between 110-150 ppm.

-

Methyl Carbon (-CH₃): A signal in the 10-20 ppm range.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). Chloroform-d is a common starting point for many organic compounds.[23]

-

Sample Weighing: Accurately weigh 5-20 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) directly into a clean, dry vial.[24]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent.[24] Gently vortex or sonicate to ensure complete dissolution. The solution must be homogeneous and free of any solid particles.[23]

-

Filtration & Transfer: Filter the solution through a pipette plugged with glass wool directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.

-

Analysis: Cap the tube, wipe it clean, and insert it into the NMR spectrometer. Acquire the spectrum using standard parameters, which will be optimized (shimming, locking) by the instrument.

Stability Considerations

The stability of a drug candidate under various conditions (pH, light, temperature) is a critical parameter. The furan moiety, while aromatic, can be susceptible to degradation, particularly under strongly acidic conditions which can lead to ring-opening reactions.[25][26] The electron-donating methyl group and the electron-withdrawing acrylic acid substituent will modulate the reactivity of the furan ring.

Key Stability Concerns:

-

Acidic Conditions: Potential for hydrolysis and polymerization.

-

Oxidative Stress: The furan ring can be susceptible to oxidation.

-

Photostability: The extended conjugated system may be sensitive to degradation upon exposure to UV light.

A systematic stability study would involve subjecting solutions of the compound to stressed conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, light exposure) over time and monitoring the appearance of degradation products and the disappearance of the parent compound by a stability-indicating HPLC method.

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 3. What are the physicochemical properties of drug? [lookchem.com]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. fiveable.me [fiveable.me]

- 6. 3-(5-Methyl-furan-2-YL)-acrylic acid | C8H8O3 | CID 766922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. furyl acrylic acid, 539-47-9 [thegoodscentscompany.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. benchchem.com [benchchem.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. chembk.com [chembk.com]

- 12. thinksrs.com [thinksrs.com]

- 13. store.astm.org [store.astm.org]

- 14. westlab.com [westlab.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. A Precise Method for Processing Data to Determine the Dissociation Constants of Polyhydroxy Carboxylic Acids via Potentiometric Titration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jackwestin.com [jackwestin.com]

- 20. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. scienceandmachines.com [scienceandmachines.com]

- 23. organomation.com [organomation.com]

- 24. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (2E)-3-(5-methyl-2-furyl)acrylic acid

Introduction: The Structural Significance of (2E)-3-(5-methyl-2-furyl)acrylic acid

(2E)-3-(5-methyl-2-furyl)acrylic acid is a derivative of acrylic acid and furan, two important chemical scaffolds. The furan ring is a common motif in biologically active molecules, while the α,β-unsaturated carboxylic acid functionality is a versatile Michael acceptor and a precursor for various chemical transformations. The (2E) stereochemistry of the acrylic acid moiety imparts specific conformational properties that influence its reactivity and biological interactions. Accurate structural characterization via NMR spectroscopy is paramount for confirming the identity, purity, and stereochemistry of this and related compounds.

This guide will delve into the predicted ¹H and ¹³C NMR spectra of (2E)-3-(5-methyl-2-furyl)acrylic acid, providing a foundational understanding of its spectral features. The causality behind the predicted chemical shifts and coupling constants will be explained through an analysis of electronic effects and molecular geometry.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for (2E)-3-(5-methyl-2-furyl)acrylic acid. These predictions are based on the analysis of data from similar compounds such as 2-methylfuran, 3-(2-furyl)acrylic acid, and other substituted furan and acrylic acid derivatives.[1][2][3][4]

Table 1: Predicted ¹H NMR Spectral Data for (2E)-3-(5-methyl-2-furyl)acrylic acid (in DMSO-d₆)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Hα | 6.20 - 6.30 | Doublet | Jαβ = 15.5 - 16.0 | 1H |

| Hβ | 7.35 - 7.45 | Doublet | Jαβ = 15.5 - 16.0 | 1H |

| H3 | 6.55 - 6.65 | Doublet | J34 = 3.0 - 3.5 | 1H |

| H4 | 6.15 - 6.25 | Doublet | J34 = 3.0 - 3.5 | 1H |

| -CH₃ | 2.30 - 2.40 | Singlet | - | 3H |

| -COOH | 12.0 - 12.5 | Broad Singlet | - | 1H |

Table 2: Predicted ¹³C NMR Spectral Data for (2E)-3-(5-methyl-2-furyl)acrylic acid (in DMSO-d₆)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | DEPT-135 |

| Cα | 118 - 122 | CH (positive) |

| Cβ | 130 - 135 | CH (positive) |

| C2 | 150 - 155 | C (absent) |

| C3 | 115 - 120 | CH (positive) |

| C4 | 108 - 112 | CH (positive) |

| C5 | 155 - 160 | C (absent) |

| -CH₃ | 13 - 15 | CH₃ (positive) |

| -COOH | 167 - 170 | C (absent) |

Spectral Interpretation and Rationale

The predicted chemical shifts are grounded in the fundamental principles of NMR spectroscopy, considering the electronic effects of the substituents on both the furan ring and the acrylic acid chain.

¹H NMR Spectrum Analysis

-

Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet in the downfield region (12.0 - 12.5 ppm).[5] Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In a protic solvent like D₂O, this signal would disappear due to H-D exchange.[6]

-

Vinyl Protons (Hα and Hβ): The protons on the acrylic double bond are expected to appear as doublets. The large coupling constant (Jαβ = 15.5 - 16.0 Hz) is characteristic of a trans relationship between these two protons, confirming the (2E) stereochemistry.[7] Hβ is deshielded relative to Hα due to its proximity to the furan ring and the anisotropic effect of the conjugated system.

-

Furan Protons (H3 and H4): The furan ring protons are expected to appear as two doublets. The coupling constant (J34) is typically around 3.0 - 3.5 Hz for adjacent protons on a furan ring.[8] H3 is predicted to be slightly downfield from H4 due to the deshielding effect of the adjacent acrylic acid group.

-

Methyl Protons (-CH₃): The methyl group protons at the 5-position of the furan ring are expected to appear as a sharp singlet at approximately 2.30 - 2.40 ppm.[3]

¹³C NMR Spectrum Analysis

-

Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected in the downfield region of the spectrum, typically between 167 and 170 ppm.[5][9]

-

Vinyl Carbons (Cα and Cβ): These sp² hybridized carbons will appear in the olefinic region. Cβ is expected to be further downfield than Cα due to its direct attachment to the furan ring.

-

Furan Carbons (C2, C3, C4, and C5): The furan ring carbons have characteristic chemical shifts. C2 and C5, being attached to substituents, are quaternary and will appear further downfield. C3 and C4 are protonated carbons and will appear more upfield. The methyl group at C5 and the acrylic acid group at C2 will influence the precise chemical shifts of all furan carbons.

-

Methyl Carbon (-CH₃): The methyl carbon will appear in the upfield region of the spectrum, around 13 - 15 ppm.

Experimental Protocols

To obtain high-quality NMR spectra for (2E)-3-(5-methyl-2-furyl)acrylic acid, the following experimental protocols are recommended.

Sample Preparation

-

Weigh approximately 10-15 mg of the purified solid sample for ¹H NMR and 50-75 mg for ¹³C NMR.[2][10]

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable -COOH proton.[11]

-

Transfer the solution into a 5 mm NMR tube.[10]

-

If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

NMR Data Acquisition

A standard suite of 1D and 2D NMR experiments should be performed on a spectrometer with a field strength of 400 MHz or higher to ensure good signal dispersion.

-

¹H NMR: A standard single-pulse experiment.

-

¹³C NMR: A proton-decoupled experiment to obtain singlets for all carbon signals.

-

DEPT-135: This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ groups will appear as positive peaks, while CH₂ groups will show as negative peaks. Quaternary carbons are not observed.[12][13][14]

-

COSY (Correlation Spectroscopy): A 2D homonuclear experiment that reveals proton-proton couplings. Cross-peaks will appear between coupled protons (e.g., Hα and Hβ; H3 and H4).[15][16]

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that shows correlations between protons and the carbons they are directly bonded to. This is essential for unambiguously assigning the protonated carbons.[15][17]

-

HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over two to three bonds. This is invaluable for identifying quaternary carbons and piecing together the molecular skeleton.

Visualization of Molecular Structure and NMR Correlations

The following diagrams, generated using Graphviz, illustrate the molecular structure with atom numbering and the expected key correlations from COSY and HMBC experiments.

Caption: Molecular structure of (2E)-3-(5-methyl-2-furyl)acrylic acid with atom numbering.

Caption: Predicted key COSY and HMBC correlations for structural elucidation.

Conclusion

This technical guide provides a robust, scientifically-grounded prediction and interpretation of the ¹H and ¹³C NMR spectra of (2E)-3-(5-methyl-2-furyl)acrylic acid. By leveraging data from analogous structures and fundamental NMR principles, a detailed spectral assignment has been presented. The inclusion of a comprehensive experimental protocol and visual aids for understanding structural correlations aims to equip researchers with the necessary knowledge for the structural elucidation of this and related compounds. The self-validating nature of the proposed multi-technique NMR approach (1D and 2D experiments) ensures a high degree of confidence in the determined structure.

References

-

Fiveable. (n.d.). DEPT-135 Definition. Retrieved from [Link]

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

-

Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

-

ACD/Labs. (2009, December 14). How to Interpret an HSQC-COSY Experiment. Retrieved from [Link]

-

DOI. (n.d.). Catalytic synthesis of 2,5-furandicarboxylic acid from furoic acid: Transformation from C5 platform to C6 derivatives in biomass. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylfuran. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). INVESTIGATION OF 2,5-DISUBSTITUTED SILYLFURANS BY PMR SPECTROSCOPY. Retrieved from [Link]

-

PubMed. (n.d.). The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. Retrieved from [Link]

-

JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

ScienceDirect. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

ResearchGate. (2017, March 23). Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent?. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF SOME SUBSTITUTED FURANS AND PYRROLES. Retrieved from [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). depicts the 1 H-and 13 C-NMR spectra of the obtained furanic-aliphatic.... Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Retrieved from [Link]

-

Omics Online. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

-

UCL. (n.d.). Sample Preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of (a) pure acrylic acid[18] and containing (b) 3 mol%.... Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Hydroxymethylfuran. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Diformylfuran - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). On the unusual 2J C 2 H f coupling dependence on syn/anti CHO conformation in 5‐X‐furan‐2‐carboxaldehydes. Retrieved from [Link]

-

PMC. (n.d.). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

ChemRxiv. (n.d.). 1 Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). One-pot cascade production of 2,5-diformylfuran from glucose over catalysts from renewable resources. Retrieved from [Link]

-

Oregon State University. (n.d.). 13 C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

Sources

- 1. 2-Methylfuran | C5H6O | CID 10797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. 2-Methylfuran(534-22-5) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. myneni.princeton.edu [myneni.princeton.edu]

- 12. fiveable.me [fiveable.me]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. creative-biostructure.com [creative-biostructure.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. emerypharma.com [emerypharma.com]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the FTIR and Mass Spectrometry Analysis of (2E)-3-(5-methyl-2-furyl)acrylic acid

Introduction

(2E)-3-(5-methyl-2-furyl)acrylic acid is a furan-containing α,β-unsaturated carboxylic acid with significant potential as a versatile building block in medicinal chemistry and materials science. Its conjugated system, comprising a furan ring and an acrylic acid moiety, imparts unique chemical and electronic properties. Accurate structural elucidation and purity assessment are paramount for its application in any field. This technical guide provides a comprehensive framework for the definitive characterization of this molecule using two cornerstone analytical techniques: Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS).

This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, outlines self-validating protocols, and provides a roadmap for interpreting the spectral data. The complementary nature of FTIR, which identifies functional groups, and MS, which provides molecular weight and fragmentation information, offers a powerful synergy for unambiguous structural confirmation.

Part 1: Molecular Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides a distinct molecular "fingerprint" by probing the vibrational modes of chemical bonds.[1][2] For (2E)-3-(5-methyl-2-furyl)acrylic acid, FTIR is indispensable for confirming the presence of key functional groups: the carboxylic acid, the carbon-carbon double bond, and the furan ring system.

Core Principle & Experimental Rationale

The FTIR instrument passes infrared radiation through a sample; specific frequencies are absorbed, corresponding to the vibrational energies of the bonds within the molecule.[2] The resulting spectrum of absorbance versus wavenumber is unique to the compound's structure. Our choice of the Attenuated Total Reflectance (ATR) sampling technique is based on its simplicity and minimal sample preparation, making it ideal for the solid, powdered form of this acid.[3][4]

Detailed Experimental Protocol: ATR-FTIR

-

Instrument Preparation: Ensure the Agilent Cary 630 FTIR or a comparable instrument is powered on and has completed its startup diagnostics.[4]

-

Background Scan: Clean the ATR diamond crystal with isopropyl alcohol and a lint-free wipe. Record a background spectrum to subtract atmospheric (CO₂, H₂O) interference.

-

Sample Application: Place a small amount (approx. 1-2 mg) of crystalline (2E)-3-(5-methyl-2-furyl)acrylic acid onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the integrated press to ensure firm contact between the sample and the crystal. Good contact is critical for a high-quality spectrum.

-

Data Acquisition: Collect the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum should be baseline-corrected and normalized for analysis.

FTIR Workflow Diagram

Caption: Workflow for FTIR analysis using the ATR method.

Spectral Interpretation and Data Summary

The structure of (2E)-3-(5-methyl-2-furyl)acrylic acid contains several diagnostic functional groups. The conjugation between the furan ring, the C=C double bond, and the carboxylic acid's C=O group will shift the absorption frequencies to lower wavenumbers compared to their non-conjugated counterparts.[5][6]

Table 1: Predicted FTIR Absorption Bands for (2E)-3-(5-methyl-2-furyl)acrylic acid

| Wavenumber (cm⁻¹) Range | Vibrational Mode | Functional Group | Expected Appearance |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Very broad, strong band |

| ~3120 | =C-H stretch | Furan Ring | Weak to medium |

| ~3050 | =C-H stretch | Alkene | Weak to medium |

| 2980 - 2850 | C-H stretch | Methyl Group | Weak to medium |

| ~1690 - 1670 | C=O stretch | α,β-Unsaturated Carboxylic Acid | Strong, sharp |

| ~1625 | C=C stretch | Conjugated Alkene | Medium, sharp |

| ~1580 & ~1470 | C=C stretch | Furan Ring | Medium, sharp |

| ~1420 | O-H bend | Carboxylic Acid | Medium, broad |

| ~1250 | C-O stretch | Carboxylic Acid | Strong |

| ~965 | =C-H bend (out-of-plane) | trans-Alkene | Strong, characteristic |

-

O-H Stretch (3300-2500 cm⁻¹): The most prominent feature will be a very broad absorption band due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[5][6][7]

-

C=O Stretch (~1680 cm⁻¹): The carbonyl stretch is expected at a lower frequency than a saturated carboxylic acid (~1710 cm⁻¹) due to conjugation with the furan and alkene systems.[6][7][8]

-

C=C Stretches (~1625 cm⁻¹ and ring modes): Two distinct C=C stretching bands are anticipated: one for the acrylic double bond and at least one for the furan ring vibrations.

-

trans C-H Bend (~965 cm⁻¹): The presence of a strong band around 965 cm⁻¹ is highly diagnostic for the (E) or trans configuration of the double bond.

Part 2: Structural Elucidation by Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] It provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.[10][11] Electron Ionization (EI) is selected as the ionization method due to its ability to induce reproducible and extensive fragmentation, which is highly useful for structural elucidation of small organic molecules.[12][13][14]

Core Principle & Experimental Rationale

In EI-MS, high-energy electrons bombard the sample molecule, ejecting an electron to form a positively charged molecular ion (M⁺•).[11][14] This ion is energetically unstable and breaks apart into smaller, charged fragment ions and neutral radicals. The mass analyzer separates these ions based on their m/z, and the detector records their relative abundance. The resulting mass spectrum is a plot of relative intensity versus m/z.

Detailed Experimental Protocol: GC-EI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile solvent like methanol or ethyl acetate.

-

GC Separation (Optional but Recommended): Inject 1 µL of the solution into a Gas Chromatograph (GC) to ensure sample purity and introduce it into the MS. A typical column would be a non-polar DB-5 or equivalent.

-

Ionization: The sample enters the EI source, where it is bombarded with electrons at a standard energy of 70 eV.[14]

-

Mass Analysis: The resulting ions are accelerated into a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: The detector records the abundance of ions across a specified mass range (e.g., m/z 40-200).

Predicted Mass Spectrum and Fragmentation Analysis

The molecular formula of (2E)-3-(5-methyl-2-furyl)acrylic acid is C₈H₈O₃, with a monoisotopic mass of 152.0473 g/mol .

-

Molecular Ion (M⁺•): A distinct peak is expected at m/z 152 . This peak confirms the molecular weight of the compound.

-

Key Fragmentation Pathways: The energetically unstable molecular ion will fragment at its weakest points and through pathways that form stable ions or neutral losses. The furan ring and carboxylic acid group are key sites for fragmentation.[10][15][16]

Table 2: Predicted Fragment Ions for (2E)-3-(5-methyl-2-furyl)acrylic acid

| m/z | Proposed Fragment Structure | Neutral Loss | Mechanistic Note |

| 135 | [M - OH]⁺ | •OH (17 Da) | α-cleavage at the carboxyl group. |

| 124 | [M - CO]⁺• | CO (28 Da) | Decarbonylation, common for furan systems.[15] |

| 108 | [M - CO₂]⁺• | CO₂ (44 Da) | Decarboxylation of the molecular ion. |

| 107 | [M - COOH]⁺ | •COOH (45 Da) | Cleavage of the entire carboxyl group. |

| 95 | [C₅H₃O-CH₂]⁺ | - | Likely from fragmentation of the furan ring system. |

| 81 | [C₅H₅O]⁺ | - | Formation of a stable furfuryl-type cation.[17] |

| 45 | [COOH]⁺ | C₇H₇O (107 Da) | Carboxyl fragment. |

Proposed Fragmentation Pathway Diagram

Caption: Key fragmentation steps for (2E)-3-(5-methyl-2-furyl)acrylic acid in EI-MS.

Part 3: Data Synthesis and Conclusion

The true analytical power lies in the synthesis of data from both FTIR and mass spectrometry.

-

FTIR confirms the presence of the α,β-unsaturated carboxylic acid and furan moieties through their characteristic vibrational bands.

-

MS confirms the molecular weight (m/z 152) and provides a fragmentation pattern consistent with the proposed structure. For example, the loss of 45 Da (•COOH) to give a peak at m/z 107 strongly supports the presence of a carboxylic acid attached to the main furan-alkene framework.

Together, these techniques provide an unambiguous, self-validating confirmation of the identity and structure of (2E)-3-(5-methyl-2-furyl)acrylic acid. This dual-spectroscopic approach is a robust methodology for quality control in synthesis, purity assessment for drug development, and characterization of novel materials derived from this versatile compound.

References

-

NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

Linstrom, P.J., & Mallard, W.G. (Eds.). (2001). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical & Engineering Data, 46(5), 1059-1063. Available from: [Link]

-

Fay, L. B., Huynh-Ba, T., & Blank, I. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(7), 2664-2668. Available from: [Link]

-

LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

Agilent Technologies. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

Smith, B. C. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy. Available from: [Link]

-

University of Colorado Boulder. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

Sources

- 1. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 2. rtilab.com [rtilab.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. agilent.com [agilent.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. scienceready.com.au [scienceready.com.au]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. rroij.com [rroij.com]

- 14. uni-saarland.de [uni-saarland.de]

- 15. imreblank.ch [imreblank.ch]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of (2E)-3-(5-methyl-2-furyl)acrylic Acid in Common Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of (2E)-3-(5-methyl-2-furyl)acrylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers practical methodologies for experimental determination, and provides insights into solvent selection for various applications.

Introduction: Understanding (2E)-3-(5-methyl-2-furyl)acrylic Acid

(2E)-3-(5-methyl-2-furyl)acrylic acid is a derivative of furanacrylic acid, a class of organic compounds that has garnered interest in medicinal chemistry and materials science. The presence of the furan ring, the acrylic acid moiety, and the methyl group imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity, all of which intricately influence its solubility in different media. A thorough understanding of its solubility is paramount for its application in drug formulation, chemical synthesis, and material science, as it directly impacts bioavailability, reaction kinetics, and product purity.

Theoretical Framework for Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. The solubility of a solid in a liquid is governed by the intermolecular forces between the solute and the solvent. For (2E)-3-(5-methyl-2-furyl)acrylic acid, the key structural features determining its solubility are:

-

The Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This suggests good solubility in polar, protic solvents.

-

The Furan Ring: This heterocyclic aromatic ring contributes to the molecule's overall polarity and can engage in π-π stacking interactions.

-

The Ethylene Group (-CH=CH-): This nonpolar component adds to the molecule's lipophilicity.

-

The Methyl Group (-CH3): This nonpolar group further enhances the lipophilic character of the molecule.

Physicochemical Properties

While specific experimental data for (2E)-3-(5-methyl-2-furyl)acrylic acid is limited, we can infer its properties from its parent compound, 3-(2-furyl)acrylic acid.

| Property | Value (for 3-(2-furyl)acrylic acid) | Reference |

| Molecular Weight | 138.12 g/mol | [1] |

| Melting Point | 143 °C | [2] |

| Boiling Point | 286 °C (estimated) | [2] |

| logP (o/w) | 1.204 (estimated) | [2] |

| Water Solubility | 2000 mg/L at 20 °C | [2][3] |

The methyl group in (2E)-3-(5-methyl-2-furyl)acrylic acid will slightly increase its molecular weight and is expected to decrease its polarity and water solubility, while increasing its solubility in nonpolar organic solvents compared to the parent compound.

Hansen Solubility Parameters (HSP)

Predicted Solubility of (2E)-3-(5-methyl-2-furyl)acrylic Acid in Common Organic Solvents

Based on the theoretical principles discussed, the following table provides a qualitative prediction of the solubility of (2E)-3-(5-methyl-2-furyl)acrylic acid in a range of common organic solvents.

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Polar Protic Solvents | |||

| Methanol | 5.1 | High | The carboxylic acid group can form strong hydrogen bonds with methanol. |

| Ethanol | 4.3 | High | Similar to methanol, ethanol is a good hydrogen bonding partner. |

| Polar Aprotic Solvents | |||

| Acetone | 5.1 | Moderate to High | The polar carbonyl group of acetone can interact with the polar parts of the solute. |

| Ethyl Acetate | 4.4 | Moderate | Offers a balance of polar and nonpolar characteristics. |

| Dichloromethane | 3.1 | Moderate | A good solvent for many organic compounds due to its ability to dissolve a range of polarities.[3] |

| Nonpolar Solvents | |||

| Toluene | 2.4 | Low to Moderate | The aromatic ring of toluene can interact with the furan ring of the solute via π-π stacking. |

| Hexane | 0.1 | Low | The nonpolar nature of hexane makes it a poor solvent for the polar carboxylic acid. |

Experimental Determination of Solubility

To obtain accurate quantitative data, experimental determination of solubility is essential. The following sections detail two widely accepted methods.

The Shake-Flask Method

The shake-flask method is a robust and widely used technique for determining thermodynamic solubility[2][6][9][10][11].

-

Preparation: Add an excess amount of solid (2E)-3-(5-methyl-2-furyl)acrylic acid to a known volume of the selected organic solvent in a sealed flask. The presence of excess solid is crucial to ensure that equilibrium is reached[6].

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. A rotary shaker set at a consistent RPM is recommended[6].

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. To ensure complete removal of solid particles, the supernatant can be centrifuged or filtered through a syringe filter (e.g., 0.45 µm PTFE).

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of (2E)-3-(5-methyl-2-furyl)acrylic acid in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Caption: Workflow for the shake-flask solubility determination method.

Potentiometric Titration for Acidic Compounds

For ionizable compounds like (2E)-3-(5-methyl-2-furyl)acrylic acid, potentiometric titration offers a precise method to determine intrinsic solubility[12][13][14][15]. This method is particularly useful for determining the pH-dependent solubility profile.

-

Sample Preparation: Prepare a saturated solution of (2E)-3-(5-methyl-2-furyl)acrylic acid in the chosen solvent system (often an aqueous-organic mixture).

-